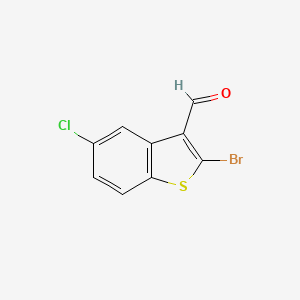

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring

Mécanisme D'action

Mode of Action

It is known that benzofuran compounds, which are structurally similar, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse pharmacological activities

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde typically involves the bromination and chlorination of benzothiophene derivatives. One common method includes the bromination of 5-chloro-1-benzothiophene-3-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 2-Bromo-5-chloro-1-benzothiophene-3-carboxylic acid.

Reduction: 2-Bromo-5-chloro-1-benzothiophene-3-methanol.

Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

Industry: It is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Comparaison Avec Des Composés Similaires

5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the chlorine substituent.

Benzo[b]thiophene-2-carboxaldehyde: Lacks both bromine and chlorine substituents.

2-Bromo-1-benzothiophene-3-carbaldehyde: Lacks the chlorine substituent.

Uniqueness: 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer effects.

- Chemical Formula : C10H6BrClOS

- Molecular Weight : 243.57 g/mol

- CAS Number : 680212-97-9

The presence of bromine and chlorine in the molecular structure enhances the compound's reactivity and biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial properties.

- Cell Signaling Modulation : Similar to other benzothiophene derivatives, this compound may influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

- Antimicrobial Activity : Its structure allows for interactions with bacterial cell walls or membranes, leading to bactericidal effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 56.2 μg/mL |

| Staphylococcus aureus | 54.5 μg/mL |

| Mycobacterium tuberculosis | 0.0313 - 0.0625 μg/mL |

These results suggest that the compound is particularly effective against Mycobacterium tuberculosis, indicating potential for use in tuberculosis treatment .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells through various mechanisms, including:

- Caspase Activation : Induction of caspase pathways leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cancer cell death.

In vitro studies demonstrated that this compound has varying effects on different cancer cell lines, with reported IC50 values ranging from 10 μM to 30 μM .

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Propriétés

IUPAC Name |

2-bromo-5-chloro-1-benzothiophene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClOS/c10-9-7(4-12)6-3-5(11)1-2-8(6)13-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQNHUYKNRMBTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(S2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347617 |

Source

|

| Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680212-97-9 |

Source

|

| Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.